![molecular formula C8H18O2Si B14294032 Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- CAS No. 115095-39-1](/img/structure/B14294032.png)
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is a silyl ether compound. It is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a vinyl group substituted with an isopropyl group. This compound is part of a broader class of organosilicon compounds known for their versatility in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or alkoxide under basic conditions. The reaction proceeds via the formation of a silyl ether linkage. For instance, the reaction of trimethylsilyl chloride with isopropanol in the presence of a base like pyridine or triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silyl ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- involves its ability to form stable silyl ether linkages. This stability is due to the strong Si-O bond, which resists hydrolysis and oxidation. The compound can interact with various molecular targets, including hydroxyl groups in organic molecules, leading to the formation of stable derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(1-methylethoxy)silane
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- Trimethylsilane
Uniqueness
Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]- is unique due to its specific structural features, including the vinyl group substituted with an isopropyl group. This structure imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
115095-39-1 |
|---|---|
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
trimethyl(1-propan-2-yloxyethenoxy)silane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)9-8(3)10-11(4,5)6/h7H,3H2,1-2,4-6H3 |
InChI-Schlüssel |
QDLNSJWUIRCHNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


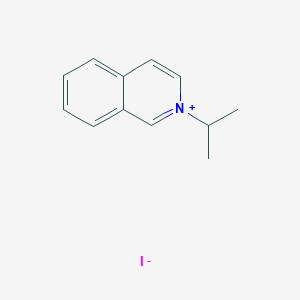
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)




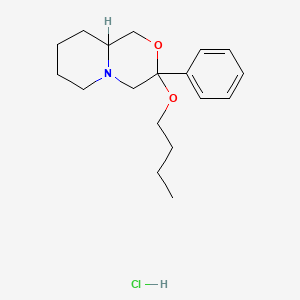
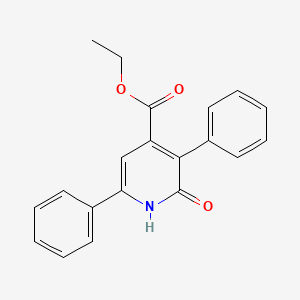
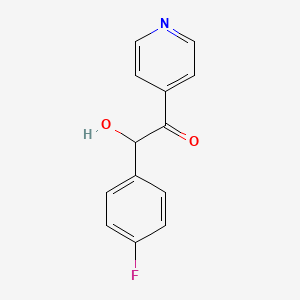
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
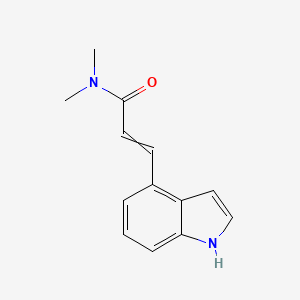
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)


